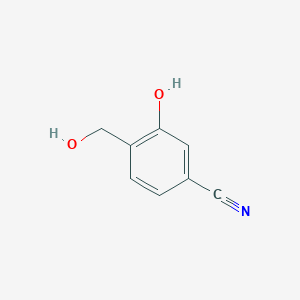
3-hydroxy-4-(hydroxymethyl)benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-(hydroxymethyl)benzonitrile is an organic compound with the molecular formula C8H7NO2 and a molecular weight of 149.15 g/mol . It is a derivative of benzonitrile, characterized by the presence of hydroxyl and hydroxymethyl groups on the benzene ring. This compound is known for its significance in various chemical and pharmaceutical applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-hydroxy-4-(hydroxymethyl)benzonitrile involves the hydrosilylation reaction in the presence of an iron complex catalyst, such as Bu4N[Fe(CO)3(NO)] . Another method includes the preparation from 4-(aminomethyl)benzyl alcohol . These methods typically require specific reaction conditions, including controlled temperatures and the use of solvents to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and continuous flow reactors can enhance the efficiency of the production process, making it suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-(hydroxymethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxy-4-carboxybenzonitrile.
Reduction: Formation of 3-hydroxy-4-(hydroxymethyl)benzylamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-Hydroxy-4-(hydroxymethyl)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-hydroxy-4-(hydroxymethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The hydroxyl and hydroxymethyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The nitrile group can also participate in various biochemical reactions, contributing to the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxybenzonitrile: Lacks the hydroxymethyl group, making it less versatile in certain reactions.
3-Hydroxybenzonitrile: Lacks the hydroxymethyl group, affecting its reactivity and applications.
4-(Hydroxymethyl)benzonitrile: Lacks the hydroxyl group, which can influence its chemical behavior and applications.
Uniqueness
3-Hydroxy-4-(hydroxymethyl)benzonitrile is unique due to the presence of both hydroxyl and hydroxymethyl groups, which enhance its reactivity and versatility in various chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and industrial applications.
Propriétés
Formule moléculaire |
C8H7NO2 |
|---|---|
Poids moléculaire |
149.15 g/mol |
Nom IUPAC |
3-hydroxy-4-(hydroxymethyl)benzonitrile |
InChI |
InChI=1S/C8H7NO2/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3,10-11H,5H2 |
Clé InChI |
DTDQSVFCCDJXPM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C#N)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5,7-dichloro-6-(2,4,6-trifluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B8683353.png)







![6-(4-Aminophenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B8683411.png)
![Methyl benzo[c]isothiazole-6-carboxylate](/img/structure/B8683418.png)
